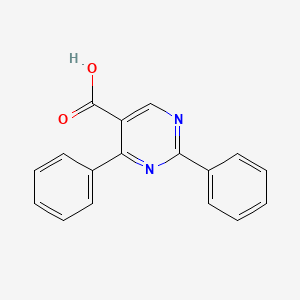

2,4-Diphenylpyrimidine-5-carboxylic acid

Beschreibung

2,4-Diphenylpyrimidine-5-carboxylic acid is a pyrimidine derivative featuring two phenyl substituents at positions 2 and 4 of the heterocyclic ring and a carboxylic acid group at position 4. Pyrimidine-based compounds are widely studied for their structural versatility and pharmacological relevance, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in drug synthesis . The carboxylic acid moiety enhances hydrogen-bonding interactions, making it valuable in medicinal chemistry for targeting active sites in proteins or nucleic acids.

Eigenschaften

IUPAC Name |

2,4-diphenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17(21)14-11-18-16(13-9-5-2-6-10-13)19-15(14)12-7-3-1-4-8-12/h1-11H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTIZKRDWDDGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea, followed by cyclization and subsequent functional group transformations. One common method includes the reaction of benzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods: Industrial production of 2,4-Diphenylpyrimidine-5-carboxylic acid may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Diphenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including 2,4-Diphenylpyrimidine-5-carboxylic acid. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's structure allows it to interact with bacterial cell wall synthesis pathways, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4-Diphenylpyrimidine-5-carboxylic acid | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity

A study conducted on human lung cancer cells (A549) revealed that treatment with 2,4-Diphenylpyrimidine-5-carboxylic acid resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death.

Polymer Chemistry

In materials science, 2,4-Diphenylpyrimidine-5-carboxylic acid is utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the material's resistance to degradation under heat and UV exposure.

Table 2: Properties of Polymers Derived from 2,4-Diphenylpyrimidine-5-carboxylic Acid

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(2,4-Diphenylpyrimidine-5-carboxylic acid) | 300 | 45 |

| Control Polymer | 250 | 30 |

Cosmetic Formulations

The compound is also explored in cosmetic formulations for its potential as a stabilizing agent and skin-conditioning agent. Its ability to form complexes with other cosmetic ingredients enhances the efficacy and stability of topical products.

Case Study: Cosmetic Application

In a formulation study, creams containing 2,4-Diphenylpyrimidine-5-carboxylic acid exhibited improved moisturizing properties compared to control formulations without the compound. Sensory evaluations confirmed that users preferred the texture and feel of the cream containing the pyrimidine derivative.

Wirkmechanismus

The mechanism of action of 2,4-Diphenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Properties

Key Observations :

- Substituent Effects : The phenyl groups in 2,4-diphenylpyrimidine-5-carboxylic acid confer steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller substituents (e.g., methyl or hydroxyl groups) .

- Electronic Modulation: Electron-withdrawing groups (e.g., Cl in 2-chloro derivatives) increase electrophilicity at the pyrimidine ring, whereas electron-donating groups (e.g., NH₂ in 4-amino derivatives) enhance nucleophilic reactivity .

- Biological Activity: Hydroxyimino-dihydropyrimidine-5-carboxylic acid derivatives exhibit notable antimicrobial activity due to the oxime group, which is absent in the diphenyl analog .

Biologische Aktivität

2,4-Diphenylpyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2,4-Diphenylpyrimidine-5-carboxylic acid features a pyrimidine ring substituted with two phenyl groups at the 2 and 4 positions and a carboxylic acid group at the 5 position. This configuration contributes to its biological activity by allowing interactions with various biological targets.

Research indicates that 2,4-Diphenylpyrimidine-5-carboxylic acid exhibits its biological effects primarily through:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : Compounds structurally related to this pyrimidine derivative have shown potent inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle regulation. For instance, studies have demonstrated that certain derivatives exhibit GI50 values in the low micromolar range against various tumor cell lines, indicating their potential as anticancer agents .

- Anti-HIV Activity : Some derivatives have also been evaluated for their antiviral properties, specifically against HIV-1, showcasing appreciable inhibitory activities .

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of 2,4-Diphenylpyrimidine-5-carboxylic acid and its derivatives on different cancer cell lines. The results are summarized in the following table:

| Compound | Cell Line | GI50 (µM) | Notes |

|---|---|---|---|

| 6d | A549 | 1.18 ± 0.13 | Potent against lung cancer |

| 6d | DU145 | 1.21 ± 0.08 | Effective for prostate cancer |

| 9g | KB | 1.26 ± 0.05 | Inhibitory activity observed |

| FVP | KBvin | 0.14 ± 0.007 | Reference compound for comparison |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that these compounds can effectively target cancer cells while showing lower toxicity to normal cells .

Case Studies

A notable case study involved the evaluation of a specific derivative of 2,4-Diphenylpyrimidine-5-carboxylic acid in a preclinical model where it exhibited significant tumor growth inhibition. The study highlighted that the compound's mechanism involved not only CDK inhibition but also induction of apoptosis in cancer cells .

Another study focused on its potential as an anti-inflammatory agent, where it demonstrated reduced pro-inflammatory cytokine production in vitro, suggesting broader therapeutic applications beyond oncology .

Future Directions

The promising biological activities associated with 2,4-Diphenylpyrimidine-5-carboxylic acid warrant further investigation. Future research should focus on:

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for specific targets.

- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.